2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol
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Overview
Description
2-Hydroxy-5-nitrobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone: is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-nitrobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process:
Preparation of 2-hydroxy-5-nitrobenzaldehyde: This can be synthesized by nitration of salicylaldehyde using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the hydrazone: The 2-hydroxy-5-nitrobenzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with 1,3,5-triazine derivative: The hydrazone is further reacted with 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and nitro groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Ligand Synthesis: The compound can be used to synthesize Schiff base ligands, which are important in coordination chemistry.
Catalysis: It can serve as a precursor for catalysts used in organic synthesis.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development:
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.
Material Science:
Mechanism of Action
The mechanism by which 2-hydroxy-5-nitrobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone: Another hydrazone derivative with similar structural features.
Uniqueness
The uniqueness of 2-hydroxy-5-nitrobenzaldehyde 1-[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone lies in its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Properties
Molecular Formula |
C23H20N8O4 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C23H20N8O4/c1-35-19-10-7-17(8-11-19)26-22-27-21(25-16-5-3-2-4-6-16)28-23(29-22)30-24-14-15-13-18(31(33)34)9-12-20(15)32/h2-14,32H,1H3,(H3,25,26,27,28,29,30)/b24-14+ |
InChI Key |
SOISRKNJSNMMRK-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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